PseudoginsenosideRT1
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Overview
Description
Pseudoginsenoside RT1 is a naturally occurring saponin compound found in the plant species Panax ginseng and Randia siamensis. It is known for its diverse biological activities, including fish toxin activity . The compound has a molecular formula of C47H74O18 and a molecular weight of 927.08 g/mol . It is a member of the dammarane-type triterpenoid saponins, which are characterized by their complex structures and significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Pseudoginsenoside RT1 typically involves extraction from natural sources such as Panax ginseng. The extraction process includes several steps:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Pseudoginsenoside RT1.
Characterization: The isolated compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods: Industrial production of Pseudoginsenoside RT1 involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and automated extraction systems enhances the efficiency and yield of the compound. The industrial process also includes quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Pseudoginsenoside RT1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Pseudoginsenoside RT1. These derivatives often exhibit different biological activities and pharmacological properties .
Scientific Research Applications
Pseudoginsenoside RT1 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of saponins and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Pseudoginsenoside RT1 is investigated for its therapeutic potential in treating various diseases, including cardiovascular diseases and cancer.
Mechanism of Action
The mechanism of action of Pseudoginsenoside RT1 involves its interaction with various molecular targets and pathways. The compound modulates multiple physiological activities by interacting with steroidal receptors and influencing cellular signaling pathways. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities through these interactions .
Comparison with Similar Compounds
Ginsenoside Rb1: Another saponin found in Panax ginseng with similar pharmacological properties.
Pseudoginsenoside F11: A compound found in American ginseng with similar structural features and biological activities.
Uniqueness: Pseudoginsenoside RT1 is unique due to its specific molecular structure and the presence of certain functional groups that confer distinct biological activities. Its ability to modulate multiple physiological pathways makes it a valuable compound for scientific research and therapeutic applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,5R,6aR,6bS,8aS,12aS,14aR,14bR)-5-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O19/c1-42(2)12-14-47(41(60)66-39-33(57)29(53)28(52)24(18-48)62-39)15-13-45(6)20(21(47)16-42)8-9-25-44(5)11-10-26(43(3,4)36(44)22(49)17-46(25,45)7)63-40-35(31(55)30(54)34(64-40)37(58)59)65-38-32(56)27(51)23(50)19-61-38/h8,21-36,38-40,48-57H,9-19H2,1-7H3,(H,58,59)/t21-,22+,23+,24+,25+,26-,27-,28+,29-,30-,31-,32+,33+,34-,35+,36-,38-,39-,40+,44+,45+,46+,47-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRMGZSJJYGYRG-NTNLGEHXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)O)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1[C@@H](C[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O19 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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